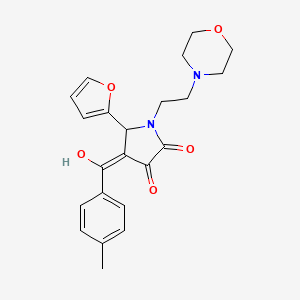

5-(2-FURYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Beschreibung

This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring. Its structure includes a 2-furyl group at position 5, a 4-methylbenzoyl moiety at position 4, and a 2-morpholinoethyl substituent at position 1. These groups confer distinct electronic and steric properties. The morpholinoethyl chain enhances solubility due to the polar morpholine ring, while the furyl and methylbenzoyl groups contribute to aromatic interactions.

Eigenschaften

IUPAC Name |

(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-15-4-6-16(7-5-15)20(25)18-19(17-3-2-12-29-17)24(22(27)21(18)26)9-8-23-10-13-28-14-11-23/h2-7,12,19,25H,8-11,13-14H2,1H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMUZXQXJOTLM-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table compares substituents and key properties of the target compound with analogs from the evidence:

Key Observations:

- Substituent Polarity: The target’s morpholinoethyl group enhances aqueous solubility compared to the 3-methoxypropyl () or hydroxypropyl () chains. Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, critical for bioavailability .

- Aromatic Interactions : The 2-furyl group in the target provides an electron-rich π-system, contrasting with 4-methoxyphenyl () or 4-tert-butylphenyl (). Furans may engage in stronger dipole-dipole interactions than alkyl-substituted aromatics .

Physicochemical Properties

- Melting Points : Compound 20 (263–265°C) has a higher melting point than typical pyrrol-2-ones, likely due to crystalline packing enhanced by the tert-butyl group. The target compound’s melting point is unreported but expected to be lower due to morpholine’s flexibility .

- Solubility: Morpholinoethyl and hydroxypropyl substituents () improve water solubility compared to methoxypropyl or methylphenyl groups (–5) .

Implications for Research and Development

- Drug Design: The morpholinoethyl group in the target compound is a promising pharmacophore for optimizing solubility and blood-brain barrier penetration.

- SAR Exploration: Replacing the furyl group with 4-methoxyphenyl () or dimethylaminophenyl () could modulate electronic properties for tailored bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.